![molecular formula C23H38N4O2 B4989491 2-(1-adamantyl)-1,3-bis(4-methylpiperazin-1-yl)propane-1,3-dione](/img/structure/B4989491.png)
2-(1-adamantyl)-1,3-bis(4-methylpiperazin-1-yl)propane-1,3-dione
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Overview
Description
2-(1-adamantyl)-1,3-bis(4-methylpiperazin-1-yl)propane-1,3-dione is a complex organic compound characterized by its adamantyl group and two piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-1,3-bis(4-methylpiperazin-1-yl)propane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 1-adamantylamine with a suitable dihaloalkane, followed by the introduction of piperazine rings through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-1,3-bis(4-methylpiperazin-1-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated adamantyl derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-(1-adamantyl)-1,3-bis(4-methylpiperazin-1-yl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-1,3-bis(4-methylpiperazin-1-yl)propane-1,3-dione involves its interaction with specific molecular targets. The adamantyl group can enhance lipophilicity, facilitating membrane penetration, while the piperazine rings can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-adamantylamine: Shares the adamantyl group but lacks the piperazine rings.
Bis(4-methylpiperazin-1-yl)methane: Contains the piperazine rings but lacks the adamantyl group.
Uniqueness
2-(1-adamantyl)-1,3-bis(4-methylpiperazin-1-yl)propane-1,3-dione is unique due to the combination of the adamantyl group and two piperazine rings, which confer distinct physicochemical properties and potential biological activities not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-(1-adamantyl)-1,3-bis(4-methylpiperazin-1-yl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O2/c1-24-3-7-26(8-4-24)21(28)20(22(29)27-9-5-25(2)6-10-27)23-14-17-11-18(15-23)13-19(12-17)16-23/h17-20H,3-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVSAIGIVADRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C(=O)N2CCN(CC2)C)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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